{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Overview
Description
{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with a pyrrole ring
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It is known that similar compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to these diverse effects.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties suggest that the compound has good bioavailability and is able to reach its targets in the body.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound likely has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition . These interactions suggest that the compound may influence the regulation of neurotransmitters and inflammatory responses.
Cellular Effects
The effects of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cholinesterases can affect neurotransmission, while its influence on lipoxygenases may alter inflammatory pathways . These effects highlight its potential in modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine exerts its effects through binding interactions with specific biomolecules. It inhibits cholinesterases and lipoxygenases, leading to changes in enzyme activity and subsequent biochemical pathways . These interactions may result in altered gene expression and cellular responses, providing insights into its mechanism of action.
Dosage Effects in Animal Models
The effects of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is essential for its potential therapeutic applications.
Metabolic Pathways
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. These factors determine its distribution within cellular compartments and organelles, impacting its biochemical activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as lithium hydride and N,N-dimethylformamide, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, including neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Uniqueness
Compared to these similar compounds, {[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine stands out due to its dual ring structure, which imparts unique chemical and biological properties. This duality allows for more diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWTTWDDWJPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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